molecular formula C10H10N2O6 B2772553 {2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid CAS No. 736972-55-7

{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid

Cat. No. B2772553
CAS RN: 736972-55-7
M. Wt: 254.198
InChI Key: IKFKBLRDDATRBB-UHFFFAOYSA-N
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Description

The compound “{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid” is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro functional group . It has been used in organic synthesis .


Chemical Reactions Analysis

Amino acids, which this compound is structurally similar to, can act as both acids and bases due to their dipolar nature . They can undergo reactions characteristic of carboxylic acids and amines .


Physical And Chemical Properties Analysis

Amino acids are colorless, crystalline substances. They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . They have high melting points greater than 200°C due to ionic properties .

Scientific Research Applications

properties

IUPAC Name

2-[2-(2-nitroanilino)-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6/c13-9(5-18-6-10(14)15)11-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFKBLRDDATRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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